1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene
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Overview
Description
1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene is an organic compound that features a cyclopentadiene ring substituted with an octynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene with an octynyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the cyclopentadiene, allowing it to act as a nucleophile and attack the octynyl halide.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentadiene ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted cyclopentadienes.
Scientific Research Applications
1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the alkyne group, which can participate in cycloaddition reactions such as the Diels-Alder reaction. This allows the compound to form complex cyclic structures, which can interact with biological targets or serve as intermediates in chemical synthesis.
Comparison with Similar Compounds
1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene can be compared with other substituted cyclopentadienes:
Cyclopenta-1,3-diene: The parent compound, which lacks the octynyl group, is less reactive in certain types of reactions.
1,2-Disubstituted Cyclopentadienes: These compounds have different substitution patterns, leading to variations in reactivity and applications.
Cyclopentadienyl Anion: A highly reactive species used in organometallic chemistry, which forms complexes with transition metals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
90195-65-6 |
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Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-oct-2-ynylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11H,2-5,10,12H2,1H3 |
InChI Key |
SGGXYEPGQDBLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC1=CC=CC1 |
Origin of Product |
United States |
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